5-Bromo-4-(methylthio)pyrimidin-2-amine
Overview
Description
5-Bromo-4-(methylthio)pyrimidin-2-amine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a bromine atom at the 5th position, a methylthio group at the 4th position, and an amino group at the 2nd position of the pyrimidine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(methylthio)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2,4-dichloropyrimidine and sodium methanethiolate.
Reaction Conditions: The reaction is carried out in dry acetonitrile at room temperature for 24 hours.
Procedure: Sodium methanethiolate (2 g, 28.5 mmol) and 5-bromo-2,4-dichloropyrimidine (6.5 g, 28.5 mmol) are stirred in 50 mL of dry acetonitrile. After the reaction, the mixture is poured into water, extracted with dichloromethane, dried with sodium sulfate, and concentrated.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale equipment for extraction and purification.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(methylthio)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides or sulfones.
Coupling Products: Biaryl compounds formed through Suzuki–Miyaura coupling.
Scientific Research Applications
5-Bromo-4-(methylthio)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(methylthio)pyrimidin-2-amine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The exact pathways and targets can vary depending on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-4-(methylthio)pyrimidine: Similar structure with a chlorine atom at the 2nd position instead of an amino group.
2-Amino-5-bromo-4-methylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol: Similar structure with a hydroxymethyl group at the 4th position.
Uniqueness
5-Bromo-4-(methylthio)pyrimidin-2-amine is unique due to the combination of its bromine, methylthio, and amino groups on the pyrimidine ring. This unique arrangement allows it to participate in specific chemical reactions and exhibit distinct biological activities compared to its analogs.
Properties
IUPAC Name |
5-bromo-4-methylsulfanylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3S/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNSBVYZVPNNPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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